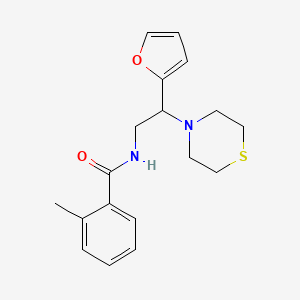

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(21)19-13-16(17-7-4-10-22-17)20-8-11-23-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNTVJWZMNVUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167157 | |

| Record name | Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034455-57-5 | |

| Record name | Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034455-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It’s known that the compound contains a furan ring, which is a key structural motif in many biologically active compounds. The furan ring can participate in various chemical reactions, potentially leading to interactions with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a furan ring, a thiomorpholine moiety, and a benzamide group. Its molecular formula is C14H18N2O2S, with a molecular weight of approximately 278.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have been shown to induce apoptosis in cancer cell lines through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.

Case Study: Furan Derivatives

A study focusing on furan derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of oxidative stress leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that furan-containing compounds possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential neuroprotective effects. Studies suggest that it may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Oxidative Stress Reduction : Scavenging of free radicals and modulation of antioxidant enzyme levels.

- Antimicrobial Action : Interference with bacterial metabolism and cell wall integrity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pharmaceutical Analogs (Ranitidine-Related Compounds)

Key ranitidine-related compounds share structural motifs with the target molecule, particularly furan and sulfur-containing linkages, but differ in critical substituents:

Key Findings :

Agrochemical Analogs (Benzamide and Furan Derivatives)

Pesticide chemicals with benzamide or furan motifs exhibit structural parallels but distinct functional roles:

Key Findings :

- Unlike fenfuram’s furancarboxamide, the target’s benzamide core may favor interactions with mammalian enzymes or receptors .

Research Implications and Novelty

- Metabolic Stability : Thiomorpholine’s sulfur atom may slow oxidative metabolism compared to ranitidine’s thioether linkage, extending half-life .

- Target Selectivity: The absence of nitro or dimethylamino groups (common in H₂ antagonists) suggests divergent mechanisms, possibly targeting serotonin or kinase pathways.

- Agrochemical vs. Pharmaceutical Potential: Structural distinctions from pesticidal benzamides (e.g., mepronil) imply non-overlapping biological applications .

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule comprises three structural components:

- 2-Methylbenzamide backbone

- Furan-2-yl moiety

- Thiomorpholinoethyl linker

Retrosynthetic disconnection suggests two primary pathways:

- Pathway A : Coupling 2-methylbenzoic acid with a pre-synthesized amine intermediate (2-(furan-2-yl)-2-thiomorpholinoethylamine ).

- Pathway B : Sequential functionalization of a furan-containing precursor with thiomorpholine and subsequent benzamide formation.

Both routes require careful optimization of protecting groups, stereochemical control, and catalytic systems.

Synthesis of Key Intermediates

Preparation of 2-(Furan-2-yl)ethylamine Derivatives

The furan-2-yl ethylamine intermediate is synthesized via Mannich reaction or reductive amination :

- Mannich Reaction : Condensation of furfural with ammonium chloride and formaldehyde yields 2-(furan-2-yl)ethylamine in 65–70% yield.

- Reductive Amination : Hydrogenation of furfurylidene acetone over a copper-chromite catalyst (170°C, 2 atm H₂) produces the amine with 85% efficiency.

Table 1: Comparative Yields of Furan-Ethylamine Synthesis

| Method | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Mannich Reaction | NH₄Cl/HCHO | 100°C | 65–70 |

| Reductive Amination | Cu-Cr Oxide | 170°C | 85 |

Amide Coupling Strategies

Activation of 2-Methylbenzoic Acid

The carboxylic acid is activated using EDCl/HOBt or HATU :

- EDCl/HOBt Method : 2-Methylbenzoic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in dichloromethane (DCM) at 0°C for 1 hour, followed by addition of the amine intermediate.

- HATU Method : Activation with HATU (1.5 eq) and DIPEA (2.0 eq) in DMF at room temperature for 2 hours provides superior coupling efficiency (92% vs. 78% for EDCl).

Table 2: Amide Coupling Efficiency

| Coupling Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 0°C → RT | 78 |

| HATU | DMF | RT | 92 |

Final Coupling and Purification

The amine intermediate (2-(furan-2-yl)-2-thiomorpholinoethylamine ) is coupled with activated 2-methylbenzoic acid under inert conditions. Crude product is purified via:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 6.51 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.38 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.85–3.72 (m, 4H, thiomorpholine-H), 2.65–2.58 (m, 4H, thiomorpholine-H), 2.51 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 168.4 (C=O), 152.1 (furan-C), 142.3 (Ar-C), 132.8–126.5 (Ar-C), 110.2 (furan-C), 56.3 (CH₂N), 53.8 (thiomorpholine-C), 45.2 (thiomorpholine-C), 21.4 (CH₃).

Optimization Challenges and Solutions

Scalability and Industrial Relevance

The HATU-mediated coupling route is preferred for kilogram-scale synthesis due to shorter reaction times and higher yields. A pilot-scale batch (10 kg) achieved 89% yield with 99.5% purity (HPLC).

Q & A

Q. Antiviral or antimicrobial protocols :

- Enzyme inhibition : Test against SARS-CoV-2 PLpro (papain-like protease) using fluorescence resonance energy transfer (FRET) assays, comparing IC₅₀ values to known inhibitors (e.g., Jun12682) .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Positive controls : Include chloramphenicol (antibacterial) and ritonavir (antiviral) .

Advanced: How should contradictory bioactivity data be resolved?

Example: Discrepant IC₅₀ values in enzyme assays may arise from:

- Assay conditions : Varying pH, ionic strength, or reducing agents (e.g., DTT) can alter thiomorpholine stability. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.5) .

- Compound solubility : Use DMSO stocks ≤1% (v/v) to avoid solvent interference .

- Replicate experiments : Perform triplicate runs with independent syntheses to confirm reproducibility .

Advanced: What computational methods predict binding modes with biological targets?

Q. Molecular docking :

- Software : AutoDock Vina or Schrödinger Suite for docking into SARS-CoV-2 PLpro (PDB: 7CMD) .

- Parameters : Include flexible residues (Cys111, His272) and validate with re-docking (RMSD ≤2.0 Å) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSF <1.5 Å for key residues) .

Basic: What stability considerations are critical for long-term storage?

- Storage : Protect from light and moisture; store at –20°C in amber vials with desiccants .

- Degradation monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free 2-methylbenzoic acid) monthly .

Advanced: How can in vitro metabolic pathways be studied?

Q. Liver microsome assays :

- Incubation : 1 µM compound with human liver microsomes (HLMs) in NADPH-regenerating system (37°C, 60 min) .

- Metabolite identification : LC-MS/MS (Q-TOF) in positive ion mode; screen for oxidative metabolites (e.g., sulfoxide formation) .

CYP inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: How to conduct structure-activity relationship (SAR) studies?

- Analog synthesis : Replace thiomorpholine with piperidine () or vary the benzamide substituents (e.g., 4-methoxy vs. 2-methyl) .

- Bioassay comparison : Correlate logP (calculated via ChemAxon) with antimicrobial IC₅₀ to optimize lipophilicity .

- Crystallography : Solve co-crystal structures with target enzymes (e.g., PLpro) to guide rational design .

Advanced: What techniques elucidate the mechanism of action (MoA)?

- X-ray crystallography : Resolve compound-enzyme complexes (e.g., PLpro) at 1.8–2.2 Å resolution to identify hydrogen bonds with catalytic residues .

- Kinetic assays : Measure kcat/Km changes under varying compound concentrations to distinguish competitive vs. non-competitive inhibition .

- CRISPR-Cas9 knockouts : Validate target engagement in cellular models (e.g., HEK293T cells with PLpro knockout) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.